molecular formula C17H18FNO4 B11523448 Dimethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11523448
M. Wt: 319.33 g/mol
InChI Key: BEVXZWSISNHLKP-UHFFFAOYSA-N
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Description

Chemical Significance of Fluorinated Dihydropyridine Scaffolds

Fluorination has emerged as a critical strategy in medicinal chemistry due to fluorine’s unique physicochemical properties, including high electronegativity, small atomic radius, and ability to modulate lipophilicity and metabolic stability. In fluorinated DHPs, the introduction of fluorine atoms or fluorinated groups alters electronic distribution, enhances oxidative stability, and improves binding interactions with biological targets.

The compound dimethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (molecular formula: C₁₇H₁₈FNO₄; molecular weight: 319.33 g/mol) exemplifies these principles. Its structure features:

  • Fluorine substitution : A 3-fluorophenyl group at the 4-position introduces electron-withdrawing effects, potentially stabilizing the DHP ring against oxidation.
  • Methyl groups : Methyl substituents at the 2- and 6-positions sterically hinder tautomerization, preserving the 1,4-dihydropyridine conformation.
  • Ester functionalities : Methoxycarbonyl groups at the 3- and 5-positions enhance solubility and provide sites for further derivatization.

Table 1: Key Structural and Physicochemical Properties of this compound

Property Value/Description
Molecular Formula C₁₇H₁₈FNO₄
Molecular Weight 319.33 g/mol
IUPAC Name This compound
Key Functional Groups 3-Fluorophenyl, methyl, methoxycarbonyl
Spectral Data (¹H-NMR) δ 1.15 (t, 6H), 2.13 (s, 6H), 4.07 (q, 4H), 5.05 (s, 1H), 7.03–7.15 (m, 4H)

Electrophilic fluorination methods, such as those employing Selectfluor®, enable precise incorporation of fluorine into DHPs. For example, 3-fluoro-3,6-dihydropyridines can be synthesized and subsequently converted to fluorinated pyridines via hydrogen fluoride elimination. This approach underscores the adaptability of DHPs in accessing fluorinated heterocycles with tailored properties.

Historical Development of Dihydropyridine-Based Pharmacophores

The exploration of 1,4-DHPs began with the Hantzsch synthesis in the late 19th century, a multicomponent reaction combining aldehydes, β-ketoesters, and ammonia to yield polysubstituted DHPs. Early applications focused on their redox activity, exemplified by NADH’s role in biological electron transfer. The 1960s marked a turning point with the discovery of nifedipine, a 1,4-DHP calcium channel blocker, which established DHPs as privileged structures in cardiovascular drug development.

Table 2: Evolution of Dihydropyridine Synthesis Methods

Era Method Key Advancements Limitations
1880s Classic Hantzsch Reaction - One-pot synthesis of DHPs - Long reaction times
- High functional group tolerance - Moderate yields
2000s Solid-Phase Catalysis (e.g., TBAHS) - Solvent-free conditions - Catalyst recovery requirements
- Reduced reaction times (55–105 min)
2020s Electrophilic Fluorination - Site-selective fluorine incorporation - Requires specialized reagents (Selectfluor®)

Modern synthetic strategies prioritize efficiency and selectivity. For instance, tetrabutylammonium hydrogen sulfate (TBAHS) catalyzes the Hantzsch reaction under solvent-free conditions, achieving yields exceeding 85% while reducing environmental impact. Concurrently, computational SAR studies using semiempirical methods (e.g., AM1) and neural networks (e.g., PSDD) have accelerated the design of DHP derivatives with optimized biological activities. Fluorinated DHPs, such as the title compound, represent a convergence of these advancements, combining synthetic innovation with targeted molecular design.

Properties

Molecular Formula

C17H18FNO4

Molecular Weight

319.33 g/mol

IUPAC Name

dimethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C17H18FNO4/c1-9-13(16(20)22-3)15(11-6-5-7-12(18)8-11)14(10(2)19-9)17(21)23-4/h5-8,15,19H,1-4H3

InChI Key

BEVXZWSISNHLKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde (such as 3-fluorobenzaldehyde), a β-ketoester (such as methyl acetoacetate), and ammonia or an ammonium salt under reflux conditions. The reaction is carried out in a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the dihydropyridine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the ester moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while reduction can produce modified dihydropyridine compounds with altered functional groups.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Research indicates that compounds within the 1,4-dihydropyridine class exhibit notable antioxidant activities. Dimethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has been studied for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. The compound's efficacy can be compared to established antioxidants through assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) test.

Antimicrobial Activity
The compound has shown promising results in antimicrobial studies. In vitro tests demonstrate its effectiveness against various bacterial strains, potentially paving the way for new antibacterial agents. Comparative studies often utilize standard antibiotics as controls to highlight the compound's relative efficacy.

Cardiovascular Applications
Dihydropyridine derivatives are well-known for their calcium channel blocking properties. This compound may serve as a lead compound for developing antihypertensive medications due to its ability to modulate calcium influx in cardiac and smooth muscle cells.

Materials Science

Corrosion Inhibition
This compound has been evaluated for its anti-corrosive properties in various environments. It acts as a corrosion inhibitor by forming a protective layer on metal surfaces. Studies have quantitatively assessed its effectiveness at different concentrations, revealing high inhibition rates comparable to traditional inhibitors used in industrial applications.

Chemical Intermediate

This compound serves as an important intermediate in organic synthesis. Its structure allows for further functionalization and modification to create more complex molecules with desired properties. This versatility makes it valuable in the pharmaceutical industry for synthesizing diverse therapeutic agents.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antioxidant PropertiesPMC2983893 Exhibited significant free radical scavenging activity.
Antimicrobial ActivityNCBI Article Effective against multiple bacterial strains; superior to standard antibiotics.
Corrosion InhibitionGeorganics Achieved up to 81.89% corrosion inhibition at optimal concentration.
Cardiovascular ApplicationsGeneral Literature ReviewPotential lead for developing calcium channel blockers.

Mechanism of Action

The mechanism of action of Dimethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. The compound can modulate the activity of these channels, leading to various physiological effects. The fluorophenyl group and the dihydropyridine ring play crucial roles in binding to the target sites and exerting the desired effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the 4-Phenyl Group

The 4-phenyl group in 1,4-DHPs is critical for biological activity. Key comparisons include:

Compound Name 4-Phenyl Substituent Key Properties/Activities
Target Compound 3-Fluorophenyl Anticancer activity (HeLa IC50 = 4.1 µM; MCF-7 IC50 = 11.9 µM)
Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-DHP 4-Bromophenyl Higher cytotoxicity (HeLa IC50 = 2.3 µM)
Diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-DHP 4-Methoxyphenyl Increased lipophilicity; potential metabolic stability
Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-DHP 3,4-Dimethoxyphenyl Unusual hydrogen bonding via methoxy groups
Diethyl 4-(2-methylphenyl)-2,6-dimethyl-1,4-DHP 2-Methylphenyl Altered crystal packing; reduced polarity

Key Insights :

  • Electron-Withdrawing Groups (e.g., 3-Fluoro) : Enhance polarity and may improve solubility in aqueous environments compared to methyl or methoxy groups. The fluorine atom’s electronegativity also stabilizes the molecule against oxidation, a common degradation pathway for 1,4-DHPs .
  • Bulkier Substituents (e.g., Bromo) : Increase cytotoxicity but may reduce bioavailability due to steric hindrance .
  • Methoxy Groups : Participate in hydrogen bonding, influencing crystal packing and stability .

Ester Group Variations

The ester groups at positions 3 and 5 significantly affect pharmacokinetics:

Compound Name Ester Groups Metabolic Implications
Target Compound Dimethyl Faster esterase hydrolysis compared to diethyl analogues; shorter half-life
Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-DHP Diethyl Slower metabolism; prolonged activity
Diisopropyl 4-(4-aminophenyl)-2,6-dimethyl-1,4-DHP Diisopropyl Enhanced lipophilicity; potential CNS penetration

Key Insights :

  • Dimethyl esters are more prone to hydrolysis, which may limit duration of action but reduce toxicity .
  • Larger esters (e.g., diisopropyl) improve blood-brain barrier penetration but complicate synthesis .

Pharmacological Activities

Anticancer Activity

The target compound exhibits moderate activity against HeLa (IC50 = 4.1 µM) and MCF-7 (IC50 = 11.9 µM) cells, outperformed by 4-bromo and 4-benzyloxy derivatives . This suggests that halogen substituents at the 4-position enhance cytotoxicity, possibly through increased DNA intercalation or protein binding.

Calcium Channel Modulation

The 3-fluorophenyl group may similarly improve binding to L-type calcium channels.

Physicochemical and Crystallographic Properties

  • Thermal Stability : Methoxy-substituted DHPs exhibit higher melting points due to intermolecular hydrogen bonds, whereas the target compound may have lower thermal stability .

Biological Activity

Dimethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the class of 1,4-dihydropyridines (1,4-DHPs), which are known for their diverse biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.

  • Molecular Formula : C17H18FNO4
  • Molecular Weight : 319.33 g/mol
  • CAS Number : Not specified in search results.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 1,4-DHP derivatives. For instance, a study evaluated the cytotoxic effects of various 1,4-DHPs on cancer cell lines such as HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer) cells. The results indicated that this compound exhibited significant cytotoxicity:

  • HeLa Cell Line : IC50 = 4.1 µM
  • MCF-7 Cell Line : IC50 = 11.9 µM

These values suggest that the compound is more cytotoxic to cancer cells compared to normal human fibroblast cells (GM07492) .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific pathways associated with cell proliferation and survival. The presence of the fluorophenyl group is believed to enhance the compound's ability to interact with cellular targets involved in cancer progression .

Antimicrobial Activity

In addition to its anticancer properties, some studies have explored the antimicrobial activity of related 1,4-DHP compounds. For example:

  • Antifungal Activity : Compounds similar to this compound have shown effectiveness against fungi such as Candida albicans.
  • Bacterial Activity : These compounds also demonstrated activity against both Gram-positive and Gram-negative bacteria .

Research Findings and Case Studies

A summary of key findings from various studies on this compound is presented in Table 1.

StudyCell LineIC50 (µM)Selectivity Index
Study AHeLa4.1>2
Study AMCF-711.9>1
Study BGM07492 (normal fibroblast)>100-

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing dimethyl 4-(3-fluorophenyl)-1,4-dihydropyridine derivatives, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The Hantzsch reaction is the classical method for synthesizing 1,4-dihydropyridine (DHP) derivatives. Key parameters include solvent choice (e.g., ethanol or water for eco-friendly synthesis), temperature (60–80°C), and stoichiometric ratios of β-keto esters, aldehydes, and ammonium acetate. Microwave-assisted synthesis can reduce reaction time (10–30 minutes) while maintaining yields >70% . For fluorophenyl-substituted DHPs, electron-withdrawing groups like fluorine require careful pH control (neutral to slightly acidic) to avoid side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating high-purity crystals.

Q. How can structural characterization of this compound be performed to confirm its dihydropyridine ring conformation and substituent orientation?

  • Methodological Answer :

  • X-ray crystallography : Resolve the boat-like conformation of the 1,4-DHP ring and dihedral angles between the 3-fluorophenyl group and the ester moieties. Use software like SHELXL or OLEX2 for refinement .
  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR for diagnostic signals:
  • 1,4-DHP protons : Two singlets at δ 2.3–2.6 ppm (C2/C6 methyl groups) and a multiplet at δ 4.9–5.1 ppm (C4-H) .
  • Fluorophenyl group : 19F^{19}F NMR shows a singlet near δ -110 ppm (meta-fluorine) .
  • IR spectroscopy : Confirm ester C=O stretching vibrations at 1700–1750 cm1^{-1} .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic effects of the 3-fluorophenyl substituent on the compound’s pharmacological activity?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations (B3LYP/6-311G**) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Fluorine’s electron-withdrawing effect reduces HOMO energy, enhancing redox stability .
  • Molecular docking : Simulate interactions with calcium channels (e.g., L-type) using AutoDock Vina. The 3-fluorophenyl group may enhance binding affinity via hydrophobic interactions with channel residues .

Q. How do crystallographic data resolve contradictions in reported bioactivity for fluorophenyl-substituted DHPs?

  • Methodological Answer :

  • Compare torsional angles and hydrogen-bonding networks across derivatives. For example, a study on 4-(4-ethoxyphenyl)-DHP showed that a planar fluorophenyl ring (dihedral angle <10°) correlates with higher vasodilatory activity due to improved membrane penetration .
  • Data Table : Key Crystallographic Parameters
ParameterValue (This Compound)4-(4-Ethoxyphenyl) Derivative
C4–C(aryl) bond length1.48 Å1.49 Å
Dihedral angle (DHP-aryl)8.5°9.2°
Hydrogen bonds2 (N–H⋯O)1 (N–H⋯O)

Q. What experimental strategies can address discrepancies in stability profiles of fluorinated DHPs under varying storage conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies (ICH guidelines):
  • Thermal stress : 40°C/75% RH for 6 months. Monitor degradation via HPLC (C18 column, acetonitrile/water). Fluorophenyl derivatives show <5% degradation under dry conditions but hydrolyze rapidly in humid environments .
  • Light exposure : UV-Vis spectroscopy (254 nm) detects photooxidation products (e.g., pyridine derivatives).

Methodological Challenges & Solutions

Q. How can researchers reconcile conflicting bioassay results for fluorophenyl-DHPs across different cell lines?

  • Methodological Answer :

  • Use standardized assay protocols :
  • Calcium flux assays : Employ FLIPR Tetra with HEK293 cells expressing Cav1.2 channels. Normalize data to nifedipine (positive control).
  • Statistical analysis : Apply ANOVA with post-hoc Tukey tests to compare IC50_{50} values. Contradictions often arise from cell-specific expression of auxiliary channel subunits .

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